Furan, 2-(2R)-oxiranyl-

Asymmetric Synthesis Chiral Building Block Stereochemistry

Furan, 2-(2R)-oxiranyl- (CAS: 828915-75-9), also known as (R)-2-furyloxirane or 2-[(2R)-2-oxiranyl]furan, is a chiral heterocyclic epoxide with the molecular formula C6H6O2 and a molecular weight of 110.11 g/mol. The compound consists of a furan ring substituted at the 2-position with a chiral (2R)-oxirane (epoxide) group.

Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
CAS No. 828915-75-9
Cat. No. B13592063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, 2-(2R)-oxiranyl-
CAS828915-75-9
Molecular FormulaC6H6O2
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC=CO2
InChIInChI=1S/C6H6O2/c1-2-5(7-3-1)6-4-8-6/h1-3,6H,4H2/t6-/m1/s1
InChIKeySLPZDKCYRLRLED-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan, 2-(2R)-oxiranyl- (CAS 828915-75-9) for Asymmetric Synthesis and Polymer Chemistry | Product Baseline


Furan, 2-(2R)-oxiranyl- (CAS: 828915-75-9), also known as (R)-2-furyloxirane or 2-[(2R)-2-oxiranyl]furan, is a chiral heterocyclic epoxide with the molecular formula C6H6O2 and a molecular weight of 110.11 g/mol . The compound consists of a furan ring substituted at the 2-position with a chiral (2R)-oxirane (epoxide) group . Its predicted physicochemical properties include a density of approximately 1.206 g/cm³, a boiling point of 163.4 °C at 760 mmHg, and a refractive index of 1.516 . This (R)-enantiomer serves as a chiral building block and reactive monomer in asymmetric synthesis, medicinal chemistry, and polymer science applications .

Chiral (R)-enantiomer for stereochemical-control studies
Reactive furan-epoxide monomer for polymer chemistry
Supports asymmetric synthesis of complex intermediates
Renewable sourcing context from furfural (biomass)

Why Racemic or Alternative Chiral Epoxides Cannot Substitute for Furan, 2-(2R)-oxiranyl- in Chiral Synthesis


Substituting Furan, 2-(2R)-oxiranyl- with its racemic mixture (CAS 2745-17-7) or alternative chiral epoxides like (R)-styrene oxide introduces significant performance deficits. The racemate lacks the stereochemical purity required for asymmetric synthesis, where enantiomeric excess (ee) directly dictates downstream chiral center fidelity and biological activity . Alternative epoxides such as (R)-styrene oxide (boiling point 192-195°C, density ~1.053 g/mL) and glycidol (boiling point 160-167°C, density ~1.117 g/mL) possess different electronic and steric profiles due to their phenyl or hydroxyl substituents, leading to divergent regioselectivity in ring-opening reactions and altered polymerization behavior . Critically, the furan moiety in Furan, 2-(2R)-oxiranyl- enables unique reactivity not observed in aliphatic or simple aromatic epoxides, including uncatalyzed water-induced oligomerization [1] and regioselective, uncatalyzed additions of alcohols and carboxylic acids [2]. These compound-specific properties preclude direct substitution without compromising synthetic outcomes or material properties.

Enantiopure (R)-form for chiral synthesis fidelity
Racemic mixture may reduce enantioselectivity and chiral induction
Furan-directed regioselectivity in ring-opening
(R)-Styrene oxide differs in electronic profile, may alter regioselectivity
Water-induced oligomerization without catalyst
Aliphatic/aromatic epoxides require catalysts for polymerization

Quantitative Differentiation of Furan, 2-(2R)-oxiranyl- from Analogs: A Procurement Evidence Guide


Stereochemical Purity: (R)-Enantiomer vs. Racemic Mixture for Asymmetric Synthesis

The (R)-enantiomer of 2-furyloxirane is essential for asymmetric synthesis applications where stereochemical fidelity is required. In contrast, the racemic mixture (CAS 2745-17-7) introduces a 50:50 mixture of (R)- and (S)-enantiomers, which can lead to unpredictable or diminished enantioselectivity in downstream reactions. A facile preparation method for both (R)- and (S)-2-furyloxirane from D- and L-tri-O-acetyl glucal has been reported, enabling access to enantiomerically pure material for chiral synthesis .

Enantiomeric Purity
Class-level inference
More than 95% ee vs. 0% ee (racemic)
Supports stereochemical-control review
Data to verify; typical commercial specification
Asymmetric Synthesis Chiral Building Block Stereochemistry

Regioselective Nucleophilic Ring-Opening: (R)-2-Furyloxirane vs. (R)-Styrene Oxide

The regioselectivity of nucleophilic ring-opening is fundamentally different for (R)-2-furyloxirane compared to (R)-styrene oxide. While (R)-styrene oxide undergoes ring-opening predominantly at the benzylic position due to resonance stabilization of the developing positive charge, 2-furyloxirane exhibits distinct regioselectivity governed by the electron-rich furan ring . Uniquely, 2-furyloxirane undergoes regioselective, uncatalyzed additions of alcohols and carboxylic acids, a reactivity profile not observed with (R)-styrene oxide or glycidol, which typically require acid or base catalysis [1].

Regioselective Ring-Opening
Class-level inference
Uncatalyzed, regioselective addition
vs. styrene oxide which requires catalysis
Supports regioselective synthesis review
Qualitative difference; not observed with common aromatic epoxides
Regioselectivity Nucleophilic Ring-Opening Epoxide Reactivity

Water-Induced Oligomerization: 2-Furyloxirane vs. Aliphatic and Aromatic Epoxides

2-Furyloxirane (FO) exhibits a unique reactivity profile in the presence of water. Studies have shown that very small quantities of water induce the oligomerization of FO, giving degrees of polymerization (DPn) of 40-50 [1]. This behavior is unique, as aliphatic and aromatic oxiranes (e.g., glycidol, styrene oxide) are not activated by water alone and typically require catalysts for polymerization or oligomerization [1].

Water-Induced Oligomerization
Class-level inference
DPn 40–50 under trace water, no catalyst
Aliphatic/aromatic oxiranes show no such behavior
Supports catalyst-free oligomerization study
Unique reactivity enables mild-condition polymerization
Polymer Chemistry Oligomerization Epoxide Reactivity

Renewable Monomer Synthesis: 2-Furyloxirane from Furfural vs. Petroleum-Based Epoxides

2-Furyloxirane can be synthesized from furfural, a biomass-derived platform chemical, offering a renewable alternative to petroleum-based epoxides. A reported method achieves >99% purity and 80% yield via epoxidation of furfural with trimethylsulfonium chloride and potassium hydroxide in acetonitrile/water [1]. This contrasts with common epoxides like (R)-styrene oxide and glycidol, which are predominantly derived from petrochemical feedstocks.

Renewable Monomer Synthesis
Class-level inference
Purity greater than 99%, yield 80% from furfural
Supports renewable sourcing review
Data to verify; single literature method
Renewable Monomers Green Chemistry Biomass Conversion

Physicochemical Properties: (R)-2-Furyloxirane vs. (R)-Styrene Oxide

The physicochemical properties of (R)-2-furyloxirane differ significantly from those of the common chiral epoxide (R)-styrene oxide, impacting handling, purification, and formulation. (R)-2-Furyloxirane has a predicted boiling point of 163.4 °C at 760 mmHg and a density of 1.206 g/cm³ . In contrast, (R)-styrene oxide has a boiling point range of 192-195 °C and a density of approximately 1.053 g/mL .

Physicochemical Properties
Cross-study comparable
Bp 163.4 °C, density 1.206 g/cm³
vs. (R)-styrene oxide: Bp 192–195 °C, density 1.053
Supports property-based selection review
Data to verify; predicted values
Physicochemical Properties Boiling Point Density

Optimal Research and Industrial Application Scenarios for Furan, 2-(2R)-oxiranyl-


Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

Furan, 2-(2R)-oxiranyl- is ideally suited for use as a chiral synthon in the asymmetric synthesis of complex pharmaceutical intermediates. The compound's (2R)-oxiranyl group serves as a chiral synthon in antiviral and antibacterial agents. Specifically, derivatives of 2-(oxiran-2-yl)furan are precursors to [(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl] carbonate, a key intermediate in HIV protease inhibitors . The high enantiomeric purity of the (R)-enantiomer ensures the stereochemical fidelity required for the construction of bioactive molecules, as established in Section 3, Evidence Item 1.

Monomer for Sustainable Furan-Based Polymers and Oligomers

The compound's unique water-induced oligomerization behavior (DPn 40-50) and its renewable sourcing from furfural make it an attractive monomer for the development of sustainable furan-based polymers [1]. Its distinct regioselectivity and uncatalyzed reactivity enable the synthesis of polyethers and copolymers with tailored properties, as detailed in Section 3, Evidence Items 3 and 4. Researchers in green chemistry and materials science can leverage these properties to create novel, bio-derived polymeric materials with potential applications as coatings, adhesives, and specialty plastics.

Synthetic Intermediate for Furan-Containing Natural Products and Bioactive Molecules

The furan moiety and reactive epoxide group make Furan, 2-(2R)-oxiranyl- a versatile intermediate for the synthesis of furan-containing natural products and bioactive molecules. The regioselective, uncatalyzed addition reactions (Section 3, Evidence Item 2) allow for the efficient introduction of various functional groups, facilitating the construction of complex molecular architectures. Derivatives of 2-(oxiran-2-yl)furan have demonstrated potent antiviral activity against RNA viruses, including influenza and coronaviruses, highlighting the potential of this scaffold in medicinal chemistry [2].

Epoxide Monomer for Specialty Polyethers with Tailored Properties

The anionic and coordination polymerization of 2-furyloxirane yields polyethers with relatively low degrees of polymerization (DPn up to about 100) and glass transition temperatures (Tg) lower than room temperature, approaching 15°C for the highest molecular weight materials [3]. These properties, combined with the unique reactivity profile of the monomer (Section 3, Evidence Items 2 and 3), position (R)-2-furyloxirane as a specialized monomer for the synthesis of low-Tg polyethers for applications in polymer electrolytes, flexible coatings, and soft materials.

Application
Selection Property
Validation Focus
Chiral intermediate synthesis research
Enantiomeric purity
Stereochemical fidelity and downstream ee
Furan-based polymer research
Water-induced oligomerization reactivity
Polymerization behavior under mild conditions
Natural product / antiviral intermediate research
Regioselective uncatalyzed addition
Functional group introduction and antiviral research context
Low-Tg polyether synthesis research
Polymerization to low-Tg polyethers
Glass transition temperature and polymer electrolyte research
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